molecular formula C19H19ClN2O3S B2488546 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 2034356-29-9

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2488546
CAS No.: 2034356-29-9
M. Wt: 390.88
InChI Key: VSYXYLBAGKDSMZ-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a chloromethoxyphenyl urea structure

Preparation Methods

The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves multiple steps, including the formation of the benzo[b]thiophene core, the introduction of the hydroxypropyl group, and the final coupling with the chloromethoxyphenyl urea. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, resulting in the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene moiety may play a role in binding to these targets, while the hydroxypropyl and chloromethoxyphenyl groups contribute to the compound’s overall activity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea include other benzo[b]thiophene derivatives and urea-based compounds These compounds may share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-19(24,17-9-12-5-3-4-6-16(12)26-17)11-21-18(23)22-14-10-13(20)7-8-15(14)25-2/h3-10,24H,11H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYXYLBAGKDSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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